molecular formula C18H28ClNO4 B13437125 Etoxeridine-d4 Hydrochloride

Etoxeridine-d4 Hydrochloride

Cat. No.: B13437125
M. Wt: 361.9 g/mol
InChI Key: JRYIUUNKVDIEAF-DEHBLRELSA-N
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Description

Etoxeridine-d4 Hydrochloride, also known as Carbetidine, is a synthetic opioid analgesic that belongs to the class of 4-phenylpiperidine derivatives. It was developed in the 1950s and investigated for use in surgical anesthesia. it was never commercialized and is not currently used in medicine . This compound is related to the clinically used opioid analgesic drug pethidine (meperidine) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoxeridine-d4 Hydrochloride involves the reaction of ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate with hydrochloric acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its lack of commercialization. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Etoxeridine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etoxeridine-d4 Hydrochloride is unique due to its specific chemical structure, which includes a 4-phenylpiperidine skeleton with an ethoxyethyl group.

Properties

Molecular Formula

C18H28ClNO4

Molecular Weight

361.9 g/mol

IUPAC Name

ethyl 2,2,6,6-tetradeuterio-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H/i10D2,11D2;

InChI Key

JRYIUUNKVDIEAF-DEHBLRELSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1CCOCCO)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl

Origin of Product

United States

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